molecular formula C25H20F2N2O2S B582637 TC-SP 14

TC-SP 14

Cat. No.: B582637
M. Wt: 450.5 g/mol
InChI Key: GVXGVDIXINMAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

TC-SP 14 is chemically defined as 1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-2-benzothiazolyl]phenyl]methyl]-3-azetidinecarboxylic acid . Its molecular formula is C₂₅H₂₀F₂N₂O₂S , corresponding to a molecular weight of 450.5 g/mol . This structure comprises three key components:

  • Benzothiazole core : A fused aromatic ring system (benzene and thiazole) substituted with fluorine and phenyl groups.
  • Azetidine carboxylic acid moiety : A four-membered azetidine ring linked to a carboxylic acid group.
  • Fluorinated substituents : A 3-fluorophenyl group and a 2-fluorobenzyl group enhance lipophilicity and receptor selectivity.
Property Value
IUPAC Name 1-[[3-Fluoro-4-[5-[(2-fluorophenyl)methyl]-2-benzothiazolyl]phenyl]methyl]-3-azetidinecarboxylic acid
Molecular Formula C₂₅H₂₀F₂N₂O₂S
Molecular Weight 450.5 g/mol
CAS Number 1257093-40-5
PubChem ID 51346934

Crystallographic Analysis and Three-Dimensional Conformation

No experimental crystallographic data for this compound has been reported in the literature. However, structural insights can be inferred from related benzothiazole-based S1P₁ agonists and computational models:

  • Benzothiazole orientation : The planar benzothiazole core likely adopts a rigid conformation, enabling π-π interactions with aromatic residues in the S1P₁ receptor binding pocket.
  • Fluorine positioning : The 3-fluoro substituent on the benzothiazole ring and the 2-fluorophenyl group may engage in hydrophobic interactions or hydrogen bonding with receptor residues, contributing to selectivity over S1P₃.
  • Azetidine-carboxylic acid interaction : The azetidine ring’s small size and the carboxylic acid’s polar nature may facilitate binding to specific motifs in the receptor’s extracellular loop or transmembrane domains.

While crystallographic studies on this compound are lacking, analogous structures (e.g., SP14.3 in Streptococcus pneumoniae) suggest that benzothiazole derivatives often exhibit clamshell-like interdomain interactions, though this compound’s specific conformation remains speculative.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Publicly available spectroscopic data for this compound is limited, but theoretical predictions and analog comparisons can provide insights:

  • NMR : The benzothiazole ring’s protons (δ ~7.5–7.8 ppm) and fluorine-substituted aromatic protons (δ ~6.8–7.2 ppm) would dominate the ¹H NMR spectrum. The azetidine protons (δ ~3.5–4.5 ppm) and carboxylic acid proton (δ ~10–12 ppm) would appear as distinct signals.
  • IR : Key absorption bands include C=O (carboxylic acid, ~1700 cm⁻¹), C=N (thiazole, ~1600 cm⁻¹), and C–F (fluorine, ~1300–1200 cm⁻¹).
  • UV-Vis : The benzothiazole core likely exhibits strong absorbance in the 250–300 nm range due to π→π* transitions, with molar extinction coefficients typical for aromatic systems.
Spectroscopic Feature Predicted Data
¹H NMR (Benzothiazole H) δ 7.5–7.8 ppm (multiplet)
¹H NMR (Azetidine H) δ 3.5–4.5 ppm (multiplet)
IR (C=O) ~1700 cm⁻¹ (strong)
UV-Vis λmax ~250–300 nm (high ε)

Comparative Structural Analysis With S1P Receptor Agonists

This compound’s benzothiazole scaffold distinguishes it from other S1P₁ agonists, such as 1,2,4-thiadiazole derivatives (e.g., compound 17g) and sphingosine analogs (e.g., FTY720). Key structural differences and their functional implications are summarized below:

Compound Core Structure Key Functional Groups S1P₁ Selectivity (EC₅₀ Ratio)
This compound Benzothiazole 3-Fluoro, 2-fluorobenzyl, azetidine-carboxylic acid S1P₁: 0.042 μM; S1P₃: 3.47 μM (83-fold)
Compound 17g 1,2,4-Thiadiazole Pyridyl, acetic acid S1P₁: 1.7 nM; S1P₃: >10 μM (>5,900-fold)
FTY720 Sphingosine analog Phosphate, hydroxyl Non-selective (acts as S1P₁ agonist and S1P₃ antagonist)
Siponimod Piperidine-sulfone Sulfone, pyrrolidine S1P₁: 0.8 nM; S1P₃: >10 μM (>12,500-fold)

This compound’s benzothiazole core provides a balance of lipophilicity and electronic properties, enabling high affinity for S1P₁ while minimizing interactions with S1P₃. In contrast, 1,2,4-thiadiazole derivatives (e.g., compound 17g) achieve superior S1P₃ selectivity through distinct electronic and steric profiles.

Properties

IUPAC Name

1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXGVDIXINMAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC-SP 14 involves multiple steps, including the formation of a benzothiazole core and subsequent functionalization to achieve the desired agonist properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis requires precise control of reaction conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the same reaction conditions and purity standards. This process typically includes optimization of reaction parameters, purification techniques, and quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

TC-SP 14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups on the benzothiazole core .

Scientific Research Applications

Immunohistochemistry in Oncology

Overview:
TC-SP 14 is notably used in assessing programmed death-ligand 1 (PD-L1) expression in tumor samples, which is crucial for predicting the efficacy of immune checkpoint inhibitors in cancer treatment.

Case Study: Non-Small Cell Lung Cancer (NSCLC)
A multicenter retrospective study evaluated the predictive value of this compound in patients with advanced NSCLC treated with immune-checkpoint inhibitors. The study analyzed the correlation between PD-L1 expression levels determined by this compound and clinical outcomes such as objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).

Results Summary:

  • Patient Cohort: 288 patients
  • PD-L1 Expression Levels:
    • TC3 (≥50%): 60% of patients showed positive results.
    • TC0: 15% of patients exhibited no PD-L1 expression.
  • Clinical Outcomes:
    • Patients with TC3 expression had significantly better ORR, PFS, and OS compared to those with TC0 .
PD-L1 Expression Level Objective Response Rate Progression-Free Survival Overall Survival
TC354%Significant improvementSignificant improvement
TC0LowPoorPoor

This study underscores the utility of this compound in identifying patients who are more likely to benefit from immunotherapy.

Materials Science Applications

Overview:
this compound has also been applied in materials science, particularly through a template-based crystal structure prediction algorithm designed to facilitate the discovery of new materials.

Algorithm Development:
The TC-SP algorithm leverages elemental and chemical similarity to predict crystal structures efficiently. It ranks potential structures based on compatibility and substitution likelihood, significantly reducing computational costs compared to traditional methods.

Benchmarking Results:
In a validation study involving approximately 98,290 formulas from the Materials Project database:

  • The algorithm achieved high accuracy, predicting structures with a root mean square deviation (RMSD) of less than 0.1 for over 13,145 target structures.
  • It has been utilized to discover new materials within the Ga-B-N system, demonstrating its effectiveness in high-throughput materials discovery .
Material System Predicted Structures Accuracy (RMSD < 0.1)
Ga-B-NMultipleHigh

Mechanism of Action

TC-SP 14 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 (S1P1) with high affinity. This binding activates the receptor, leading to downstream signaling events that modulate various cellular processes. The primary molecular targets and pathways involved include the reduction of blood lymphocyte counts and attenuation of delayed type hypersensitivity response to antigen challenge .

Comparison with Similar Compounds

Data Sources:

Selectivity and Therapeutic Implications

  • This compound vs. Vibozilimod : Both are S1P1 agonists, but this compound’s quantified selectivity (>80-fold for S1P1 over S1P3) and disclosed EC50 values provide a clearer therapeutic window compared to Vibozilimod, whose data remain proprietary .
  • This compound vs. VPC 23019 : VPC 23019 exhibits pan-S1P receptor activity (antagonism for S1P1/S1P3, agonism for S1P4/S1P5), which may increase off-target risks. This compound’s specificity minimizes such liabilities .
  • This compound vs. W146 : As an antagonist, W146 has inverse effects on lymphocyte trafficking, highlighting the importance of agonist vs. antagonist mechanisms in autoimmune therapy .

Pharmacokinetic and Industrial Relevance

This compound’s oral bioavailability distinguishes it from most peers (e.g., W146, VPC 23019), which require alternative administration routes. This feature aligns with trends in drug development favoring patient compliance . Industrial suppliers like MedChemExpress list this compound with >95% purity, reflecting its established synthesis protocols and commercial viability .

Research Findings and Limitations

  • Efficacy : this compound’s lymphocyte reduction efficacy parallels first-generation S1P modulators (e.g., fingolimod) but with improved safety due to S1P3 avoidance .
  • Limitations : Long-term toxicity data and clinical trial results are absent in public domains. Comparative studies with Vibozilimod or TY-52156 are needed to validate superiority .

Biological Activity

TC-SP 14, also known as compound 14, is a highly selective and potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has garnered attention in the fields of immunology and pharmacology due to its significant biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical properties, and implications for research and medicine.

Overview of this compound

  • Chemical Structure : this compound is characterized by its complex structure, specifically designed to interact with S1P1.
  • EC50 Values : The effective concentration (EC50) values highlight its potency:
    • S1P1: 0.042 µM
    • S1P3: 3.47 µM (indicating minimal activity) .

This compound primarily functions as an agonist for S1P1, leading to a cascade of intracellular events that modulate immune responses:

  • Receptor Activation : Upon binding to S1P1, this compound activates downstream signaling pathways that influence lymphocyte trafficking and immune cell function.
  • Lymphopenia Induction : The activation of S1P1 by this compound prevents lymphoid immune cells from entering the bloodstream, resulting in a decrease in circulating lymphocyte counts .

The biochemical properties of this compound are pivotal for understanding its biological activity:

  • Affinity : High selectivity for S1P1 with minimal interaction with S1P3 makes it a valuable tool for studying S1P signaling without significant off-target effects.
  • Pharmacokinetics : this compound is orally active and exhibits favorable pharmacokinetic characteristics, enhancing its utility in both research and therapeutic settings .

Cellular Effects

This compound has profound effects on various cell types:

  • Immune Modulation : It significantly alters the behavior of immune cells, particularly T lymphocytes, by inducing lymphopenia through its action on S1P1.
  • Inflammation Control : The compound's ability to modulate immune responses positions it as a potential therapeutic agent in inflammatory diseases .

Research Applications

This compound is utilized in various scientific research applications:

  • Immunological Studies : Researchers employ this compound to investigate the role of S1P1 in immune response mechanisms.
  • Drug Development : Its unique selectivity profile makes it a candidate for developing new therapies targeting autoimmune diseases and inflammatory conditions .

Comparative Analysis with Similar Compounds

CompoundEC50 (S1P1)EC50 (S1P3)Selectivity Profile
This compound0.042 µM3.47 µMHighly selective for S1P1
FingolimodVariesModerateBroader receptor activity
SiponimodVariesLowerSelective but less potent than this compound
OzanimodVariesModerateDifferent receptor binding profile

This table illustrates the unique selectivity of this compound compared to other sphingosine-1-phosphate receptor modulators.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Immune Response : A recent study demonstrated that administration of this compound led to significant reductions in lymphocyte counts in animal models, confirming its role as an S1P1 agonist that modulates immune responses .
  • Therapeutic Potential : Research has indicated that this compound may be beneficial in treating conditions characterized by excessive inflammation or autoimmune responses due to its ability to regulate immune cell trafficking .

Q & A

Q. What is the pharmacological mechanism of TC-SP 14, and how does its selectivity for S1P1 receptors influence experimental design?

this compound is a selective S1P1 agonist with EC50 values of 0.042 μM (S1P1) and 3.47 μM (S1P3), indicating high specificity for S1P1 receptors . To study its mechanism, researchers should design dose-response experiments using in vitro receptor-binding assays and compare results across S1P receptor subtypes. Controls must include non-target receptors to validate selectivity. For functional studies, use cell lines expressing S1P1/S1P3 receptors and measure downstream signaling (e.g., cAMP inhibition) with appropriate statistical tests (e.g., ANOVA for dose-response curves) .

Q. How should researchers conduct a literature review to contextualize this compound within sphingosine-1-phosphate receptor research?

A rigorous literature review must:

  • Define the scope (e.g., S1P1 agonists in autoimmune diseases).
  • Use databases like PubMed and Web of Science with keywords: "this compound," "S1P1 agonist," "sphingolipid signaling."
  • Prioritize peer-reviewed studies from the last 10 years to ensure relevance.
  • Critically evaluate methodologies, such as in vivo vs. in vitro models, and note discrepancies in reported EC50 values .

Q. What are the minimal experimental controls required when testing this compound in preclinical models?

  • Positive controls : Use established S1P1 agonists (e.g., FTY720) to benchmark efficacy.
  • Negative controls : Include vehicle-only groups and non-target receptor assays.
  • Biological replicates : At least n=6 per group in animal studies to account for variability.
  • Blinding : Ensure data collectors are blinded to treatment groups to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported EC50 values across studies?

Discrepancies may arise from assay conditions (e.g., cell type, incubation time). To address this:

  • Replicate experiments using standardized protocols (e.g., identical cell lines and buffer compositions).
  • Perform meta-analysis of published EC50 values, noting covariates like temperature/pH.
  • Validate findings with orthogonal methods (e.g., radioligand binding vs. functional assays) .

Q. What advanced statistical methods are appropriate for analyzing this compound's dose-response data?

  • Non-linear regression : Fit sigmoidal curves to determine EC50/IC50.
  • Bootstrap resampling : Estimate confidence intervals for EC50 values.
  • Bayesian hierarchical modeling : Account for between-study heterogeneity in meta-analyses.
  • Report effect sizes (e.g., Cohen’s d) for clinical relevance .

Q. How can researchers optimize this compound's pharmacokinetic (PK) profiling while minimizing off-target effects?

  • Use LC-MS/MS for high-sensitivity plasma concentration measurements.
  • Conduct tissue distribution studies in rodent models, prioritizing organs with high S1P1 expression (e.g., lymph nodes).
  • Pair PK data with toxicogenomic analyses (e.g., RNA-seq) to identify off-target pathways.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. What methodologies ensure reproducibility when replicating this compound studies?

  • Detailed protocols : Document buffer compositions, instrument settings, and software versions.
  • Open data : Share raw datasets (e.g., dose-response curves) in repositories like Figshare.
  • Collaborative verification : Partner with independent labs to validate key findings.
  • Follow ARRIVE guidelines for animal studies to enhance transparency .

Data Presentation and Interpretation

Q. How should researchers present this compound's in vivo efficacy data to meet journal standards?

  • Tables : Include mean ± SEM, p-values, and effect sizes. Label columns clearly (e.g., "Dose (mg/kg)," "Lymphocyte Count Reduction (%)").
  • Figures : Use line graphs for time-course data and bar charts for group comparisons. Ensure axis labels specify units (e.g., "Plasma Concentration (ng/mL)").
  • Supplementary materials : Provide raw data, assay validation protocols, and ethical approval documents .

Q. How can researchers address ethical concerns when testing this compound in animal models of autoimmune diseases?

  • Adhere to 3R principles (Replace, Reduce, Refine): Use in silico models for preliminary screens.
  • Monitor animals daily for distress (e.g., weight loss, mobility issues).
  • Consult institutional animal care committees to align with local regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.